4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)13-9-7-6-8-12(13)16(5)10-11-16/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDJYJZFRBPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 1-methylcyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Aryl or alkyl boronates, depending on the substituent introduced.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of boron-containing drugs.
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various chemical transformations, including cross-coupling reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with structurally related boronic esters, highlighting substituent effects on molecular weight, electronic properties, and applications:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) reduce boron's electrophilicity, slowing cross-coupling reactions. Conversely, electron-donating groups (e.g., cyclopropane in the target compound) may enhance reactivity .
- Steric Effects : Bulky substituents like tribromophenyl () or benzo[b]thiophenyl () impose significant steric hindrance, requiring optimized catalytic systems (e.g., Pd/XPhos) for efficient coupling .
Stability and Reactivity
The pinacol boronate core confers hydrolytic stability across all analogs, but substituents modulate reactivity:
- Cyclopropane-Containing Analogs : The strained cyclopropane ring in the target compound may enhance stability via conjugation with the aromatic system, similar to anthracene-based boronates (e.g., AnthBpin in ). However, steric shielding from the methyl group on the cyclopropane could reduce accessibility for transmetallation in cross-couplings .
- Halogenated Derivatives : Chloro- or bromo-substituted analogs (e.g., ) exhibit slower hydrolysis due to electron-withdrawing effects but may require harsher conditions for Suzuki reactions .
- Heterocyclic Derivatives : Thiophene- or benzothiophene-containing boronates () show enhanced thermal stability, making them suitable for high-temperature applications in materials science .
Challenges and Optimization
- Steric Hindrance : The target compound’s cyclopropane-phenyl group may necessitate bulky ligands (e.g., SPhos) or elevated temperatures for efficient coupling, akin to MesBpin () .
- Stereochemical Control : Cyclopropane-containing boronates () may require enantioselective synthesis methods to access chiral products .
Biological Activity
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane, with the CAS number 2562304-56-5, is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.2 g/mol. The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.2 g/mol |
| CAS Number | 2562304-56-5 |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions at the molecular level, influencing various biochemical pathways. Key areas of interest include:
- Enzyme Inhibition : Compounds containing dioxaborolane structures have shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have been explored for their antimicrobial properties against various pathogens.
- Pharmacological Applications : The unique structure allows for modifications that can enhance pharmacological effects.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- Research indicates that derivatives of dioxaborolanes can inhibit enzymes related to glucose metabolism, potentially aiding in the management of diabetes. For example, studies have demonstrated that structural modifications can lead to enhanced inhibitory activity against specific targets like glucosidases.
-
Antimicrobial Properties :
- A study published in Journal of Medicinal Chemistry reported that certain dioxaborolane derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.
-
Neurochemical Activity :
- Investigations into the neurochemical effects of similar compounds revealed potential applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neurotransmitter systems has been highlighted as a crucial factor.
The biological activity of this compound may involve several mechanisms:
- Molecular Interactions : The boron atom in the dioxaborolane structure can form Lewis acid-base interactions with nucleophiles in biological systems.
- Metabolic Stability : The cyclopropyl moiety contributes to metabolic stability and enhances the compound's bioavailability.
- Structural Versatility : The ability to modify the dioxaborolane structure allows for tailored pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the recommended purification methods for synthesizing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, and how do column conditions influence yield?
- Methodological Answer: Purification via column chromatography using hexanes/ethyl acetate (2:1 v/v) with 0.25% triethylamine (TEA) is effective for isolating boronic esters, as demonstrated in the synthesis of related compounds (e.g., 27% yield for a morpholine-substituted derivative) . The addition of TEA suppresses boronic acid hydrolysis, while solvent polarity adjustments optimize separation of stereoisomers or byproducts.
Q. How can structural characterization of this compound be validated, particularly the cyclopropyl-phenyl substitution pattern?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming substitution patterns and bond angles. For example, SC-XRD of a ferrocenylphenyl analog confirmed a planar boronate ring (mean σ(C–C) = 0.002 Å, R factor = 0.031) . Complementary techniques include B NMR (δ ~30 ppm for dioxaborolanes) and IR spectroscopy (B-O stretches ~1350–1400 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protection: Wear nitrile gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage: Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent moisture-induced decomposition .
- Waste Disposal: Segregate boron-containing waste and consult certified hazardous waste handlers for incineration or chemical neutralization .
Advanced Research Questions
Q. How does the steric hindrance of the 1-methylcyclopropyl group influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer: The cyclopropyl group increases steric bulk, potentially slowing transmetallation. To mitigate this:
- Use Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to stabilize the oxidative addition intermediate.
- Optimize reaction temperature (80–110°C) and base (CsCO or KPO) to enhance coupling yields .
- Monitor reaction progress via F NMR (if fluorinated substrates) or HPLC-MS to detect undesired protodeboronation .
Q. What strategies resolve contradictions in reported solubility data for dioxaborolane derivatives?
- Methodological Answer: Discrepancies often arise from crystallinity vs. amorphous forms. Systematic testing is recommended:
- Solvent Screening: Use a solvent gradient (hexanes → DMSO) with sonication (30 min, 25°C).
- Thermal Analysis: Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting solubility .
- Example Data Table:
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| THF | 45.2 ± 2.1 | Amorphous form |
| Ethanol | 12.8 ± 1.5 | Crystalline precip. |
| DCM | 89.5 ± 3.4 | Optimal for rxns |
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation pathways dominate?
- Methodological Answer:
- Acidic Conditions (pH <5): Rapid hydrolysis of the boronate ester to boronic acid, confirmed by H NMR loss of pinacol protons (δ 1.0–1.3 ppm) .
- Basic Conditions (pH >9): Base-catalyzed protodeboronation, forming phenyl derivatives. Stabilize with chelating agents (e.g., EDTA) or lower reaction pH to 7–8 .
- Light Sensitivity: UV-Vis studies show λmax at 270 nm; store in amber vials to prevent photodegradation .
Contradictions and Mitigation
- Synthesis Yield Discrepancies: Lower yields (e.g., 27% in ) may stem from boronic acid instability. Use freshly distilled solvents and degas solutions to minimize oxidative deboronation .
- Storage Recommendations: While –20°C is standard, some studies suggest –4°C suffices for short-term storage. Validate stability via periodic B NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
